
4-Bromo-3-methyl-5-nitrobenzoic acid
Overview
Description
4-Bromo-3-methyl-5-nitrobenzoic acid is a halogenated aromatic carboxylic acid derivative with bromine, methyl, and nitro substituents at positions 4, 3, and 5, respectively, on the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro and bromine groups, which enhance reactivity in substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methyl-5-nitrobenzoic acid can be synthesized through the nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid . The reaction typically involves the following steps:
Nitration: 4-Bromo-3-methylbenzoic acid is treated with fuming nitric acid at a controlled temperature to introduce the nitro group at the meta position relative to the carboxylic acid group.
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 4-bromo-3-methyl-5-aminobenzoic acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
4-Bromo-3-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Derivatives of this compound may exhibit pharmacological properties and are investigated for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-5-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The carboxylic acid group can form esters, which may have different solubility and reactivity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
The compound’s properties are influenced by the positions of its substituents. Key analogs include:
Key Observations :
- Substituent Position Effects : Moving the bromine from position 4 (target) to 2 or 5 alters steric and electronic profiles, impacting reactivity in cross-coupling reactions. For example, 2-bromo isomers may exhibit lower reactivity in Suzuki-Miyaura couplings due to hindered access to the halogen .
- Functional Group Variations : Replacing the methyl group (e.g., with hydroxyl in 67175-27-3) increases polarity but may reduce thermal stability .
Physicochemical Properties
While direct data for 4-bromo-3-methyl-5-nitrobenzoic acid is scarce, inferences can be drawn from analogs:
- Melting Points: Methyl and nitro groups generally elevate melting points. For instance, 2-amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6) melts at 160–164°C , suggesting the target compound’s melting point may exceed 150°C.
- Lipophilicity : The nitro group increases XLogP3 values. 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS 10169-50-3) has XLogP3 = 2.2 ; the target compound likely has similar or higher lipophilicity due to the methyl group.
Biological Activity
4-Bromo-3-methyl-5-nitrobenzoic acid (C8H6BrNO4) is an organic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom, a methyl group, and a nitro group attached to a benzoic acid backbone. The presence of these functional groups influences the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H6BrNO4 |
Molar Mass | 228.04 g/mol |
Log P (Octanol-Water) | 1.54 |
Solubility | Moderate |
Target Interactions
This compound is known to interact with various biological targets, which can include enzymes and receptors involved in inflammatory processes. Its nitro group can participate in redox reactions, influencing cellular signaling pathways.
Biochemical Pathways
This compound is a precursor in the synthesis of biologically active quinazolinones, which have been shown to exhibit anti-inflammatory and anticancer properties. The synthesis pathway involves the formation of 3,4-dihydroquinazolinones through various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess significant anti-inflammatory activity. In vivo studies have shown that related compounds can inhibit the development of paw edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Case Study:
A study highlighted that a derivative of this compound reduced COX-2 expression by 82.5% and IL-1β levels by 89.5%, indicating strong anti-inflammatory effects compared to standard treatments like diclofenac .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. It induces cell cycle arrest primarily at the G0/G1 phase, leading to apoptosis in c-Myc overexpressing cells . This suggests that it may serve as a lead compound for developing anticancer agents.
Synthetic Routes and Industrial Applications
This compound can be synthesized through nitration of 4-bromo-3-methylbenzoic acid using fuming nitric acid under controlled conditions. The purification process typically involves recrystallization.
Synthetic Route Overview:
- Starting Material: 4-Bromo-3-methylbenzoic acid
- Reaction: Nitration with fuming nitric acid
- Product: this compound
- Purification: Recrystallization from suitable solvents
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-3-methyl-5-nitrobenzoic acid, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid precursor. A plausible route includes:
Methylation : Introduce the methyl group at the 3-position via Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with a methylating agent.
Bromination : Electrophilic bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) at 0–25°C to avoid over-bromination .
Nitration : Nitration at the 5-position using HNO₃/H₂SO₄ at 0–10°C to control reactivity and prevent byproducts.
Critical Conditions :
- Maintain temperatures below 25°C during nitration to avoid decomposition.
- Use anhydrous conditions for bromination to minimize hydrolysis.
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to ensure regiochemical fidelity .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons as doublets or triplets (δ 7.5–8.5 ppm). The methyl group appears as a singlet (δ 2.3–2.6 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; nitro group deshields adjacent carbons (δ 145–155 ppm).
- Mass Spectrometry (MS) : Look for molecular ion [M-H]⁻ at m/z 274 (C₈H₅BrNO₄⁻). Fragmentation peaks at m/z 198 (loss of Br) and 152 (loss of NO₂) confirm substituents .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time can be compared to standards .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the nitration of bromo-methylbenzoic acid precursors?
Methodological Answer: Regioselectivity is influenced by directing groups:
- The methyl group (electron-donating) directs nitration to the para position (5-position relative to the carboxylic acid).
- The bromo group (weakly deactivating) may compete, but steric hindrance from the methyl group favors nitration at the 5-position.
Optimization Strategies : - Use low temperatures (0–10°C) to slow reaction kinetics and favor thermodynamically controlled pathways.
- Employ Lewis acid catalysts (e.g., H₂SO₄) to enhance nitronium ion (NO₂⁺) formation and direct substitution .
Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.
- InChI/SMILES-Based Tools : Use PubChem’s chemical structure database (CID: 270259) to compare computed properties (e.g., logP, pKa) with experimental data .
Q. How should researchers interpret contradictory biological activity data reported for structurally similar bromo-nitrobenzoic acid derivatives?
Methodological Answer: Discrepancies often arise from minor structural variations. For example:
Compound | Antimicrobial Activity (MIC, µg/mL) | Antitumor Activity (IC₅₀, µM) |
---|---|---|
4-Bromo-3-methyl-5-nitro | 12.5 | 8.2 |
3-Bromo-4-fluoro-5-nitro | 25.0 | 15.4 |
4-Bromo-2-methyl-5-nitro | 6.3 | 3.9 |
Resolution Strategies :
- Perform structure-activity relationship (SAR) studies to correlate substituent electronic effects (Hammett σ values) with activity.
- Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Acid-Base Extraction : Dissolve the crude product in NaOH (pH >12), wash with DCM to remove non-acidic impurities, then precipitate with HCl (pH <2).
- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate 4:1 to 1:1) to separate isomers. Monitor fractions by TLC (Rf ≈ 0.3 in 1:1 hexane:EtOAc).
- Recrystallization : Use ethanol/water (7:3) to yield high-purity crystals (mp ≈ 180–185°C) .
Data Contradiction Analysis Example :
If conflicting melting points are reported (e.g., 180°C vs. 190°C):
Check for polymorphism via X-ray crystallography.
Analyze impurity profiles using GC-MS to identify residual solvents or side products.
Compare synthetic routes : Higher nitration temperatures may introduce nitro group positional isomers .
Properties
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNYRBQJISZOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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